molecular formula C7H8F3NS B14523176 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-41-2

2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole

Cat. No.: B14523176
CAS No.: 62665-41-2
M. Wt: 195.21 g/mol
InChI Key: IRSFSWANNZVAFU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with two methyl groups and a trifluoromethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a pyrrole precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the trifluoromethylsulfanyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrole ring can interact with various enzymes and receptors, modulating their function and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to the presence of both methyl groups and the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

CAS No.

62665-41-2

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

2,5-dimethyl-3-(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C7H8F3NS/c1-4-3-6(5(2)11-4)12-7(8,9)10/h3,11H,1-2H3

InChI Key

IRSFSWANNZVAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)SC(F)(F)F

Origin of Product

United States

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